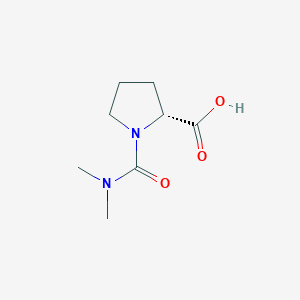
(R)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic acid
Overview
Description
The compound is a derivative of pyrrolidine-2-carboxylic acid . Pyrrolidine-2-carboxylic acid, also known as proline, is an α-amino acid that is used in the biosynthesis of proteins . It contains an amino group (NH2), a carboxyl group (-COOH), and a side chain pyrrolidine, making it a unique secondary amino acid .
Synthesis Analysis
While specific synthesis methods for “®-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic acid” are not available, related compounds such as dimethylcarbamoyl chloride are synthesized from phosgene and dimethylamine .Scientific Research Applications
Influenza Neuraminidase Inhibition
(R)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic acid has been studied for its role in inhibiting influenza neuraminidase. Wang et al. (2001) described the discovery of a potent inhibitor of influenza neuraminidase, which incorporated pyrrolidine cores similar to this compound. Their research involved synthesizing analogues using pyrrolidine cores and studying their interactions with the enzyme active site, revealing significant inhibition potential (Wang et al., 2001).
Biotransformations in Organic Synthesis
Chen et al. (2012) explored the use of pyrrolidine-2,5-dicarboxamides, closely related to this compound, in organic synthesis. They employed biocatalytic methods to resolve racemic mixtures of these compounds, demonstrating their utility in synthesizing drug-like compounds and aza-nucleoside analogues (Chen et al., 2012).
Hydrogen-Bonding in Structural Analysis
Studies on carboxylic acid groups, such as those in this compound, have shown significant insights into hydrogen bonding. Wojnarska et al. (2019) investigated the hydrogen-bonded carboxylic acid dimer structures in N-tosyl-L-proline benzene hemisolvate, providing valuable information on molecular interactions and crystal structures (Wojnarska et al., 2019).
Drug Development and Therapeutic Agents
In the field of drug development, this compound derivatives have been synthesized and evaluated for their potential as therapeutic agents. For instance, Anderson et al. (2016) reported the synthesis of a compound for treating Idiopathic Pulmonary Fibrosis, highlighting the versatility of pyrrolidine-based compounds in medicinal chemistry (Anderson et al., 2016).
Self-Assembly in Water
Schmuck and Wienand (2003) explored the self-assembly of guanidiniocarbonyl pyrrole carboxylate zwitterion in water. Their research indicates the potential of compounds like this compound in forming stable dimers through hydrogen bonding and electrostatic interactions, which is significant for understanding molecular self-assembly in aqueous solutions (Schmuck & Wienand, 2003).
Mechanism of Action
Properties
IUPAC Name |
(2R)-1-(dimethylcarbamoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-9(2)8(13)10-5-3-4-6(10)7(11)12/h6H,3-5H2,1-2H3,(H,11,12)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCHOIZBNCZGJU-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)N1CCC[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



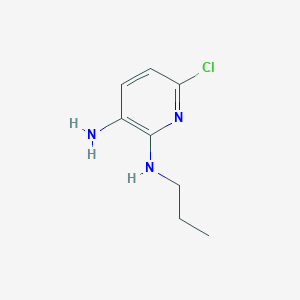
![7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3077238.png)

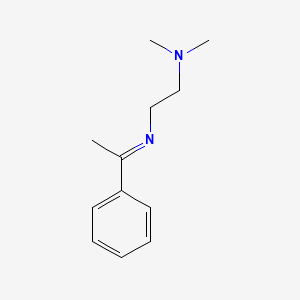
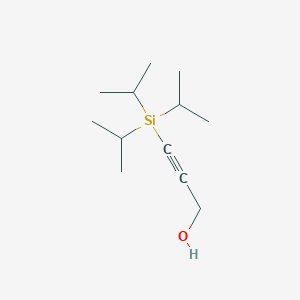
![1-[(1-Methyl-1H-imidazol-2-yl)-phenyl-methyl]-piperazine](/img/structure/B3077268.png)

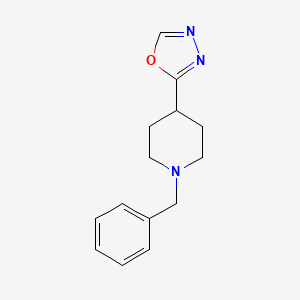
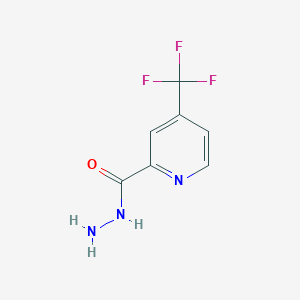
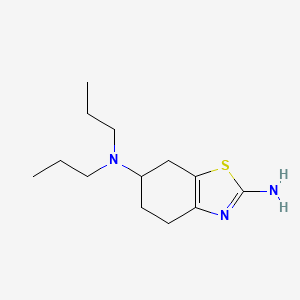
![1-[Chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene](/img/structure/B3077321.png)
![1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B3077324.png)
![1-[Chloro(difluoro)methoxy]-4-nitro-2-(trifluoromethyl)benzene](/img/structure/B3077328.png)
